molecular formula C15H16F3N5O B2850333 6-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide CAS No. 2034556-42-6

6-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide

Cat. No. B2850333
CAS RN: 2034556-42-6
M. Wt: 339.322
InChI Key: DCUHLDDURBNKSP-UHFFFAOYSA-N
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Description

The compound “6-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . The compound has sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an atypical [1,2,4]triazolo[4,3-a]pyridine ring as the heme-binding scaffold . The −CF3 group could be either substituted with a halogen atom or a phenyl ring fused to the [1,2,4]triazolo[4,3-a]pyridine system .

Scientific Research Applications

Agrochemical Industry

The trifluoromethylpyridine (TFMP) moiety, a part of the compound’s structure, is extensively used in the agrochemical industry . It serves as a key structural motif in active ingredients for crop protection. TFMP derivatives, including this compound, are utilized to protect crops from pests, with more than 20 new TFMP-containing agrochemicals having acquired ISO common names .

Pharmaceutical Industry

In the pharmaceutical sector, several TFMP derivatives are used in products that have been granted market approval. The compound’s derivatives are involved in ongoing clinical trials, indicating their potential in developing new medications .

Antimicrobial Agents

The triazole component of the compound is known for its ability to bind with various enzymes and receptors, showing versatile biological activities. Triazole derivatives are used in drugs with antibacterial, antifungal, anticancer, and antiviral properties .

Antifungal Medications

Specifically, triazole derivatives are prominent in antifungal medications. Drugs like fluconazole and voriconazole contain triazole moieties and are used to treat fungal infections .

Anticancer Research

The compound’s structure allows it to be considered in anticancer research. The presence of the trifluoromethyl group and the triazole ring suggests it could be useful in the development of new anticancer agents .

Functional Materials Development

The unique physicochemical properties of the fluorine atom, combined with the characteristics of the pyridine moiety, make this compound a candidate for the development of functional materials. These materials could have applications in various fields, including electronics and nanotechnology .

properties

IUPAC Name

6-methyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O/c1-9-2-3-10(6-19-9)14(24)20-7-13-22-21-12-5-4-11(8-23(12)13)15(16,17)18/h2-3,6,11H,4-5,7-8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUHLDDURBNKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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